![molecular formula C17H14Cl2O3 B6323400 (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-46-0](/img/structure/B6323400.png)
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxy-3,4-dichlorophenylprop-2-en-1-one, is a chemical compound of interest due to its wide range of potential applications in scientific research. It has been studied for its ability to act as a catalyst in certain types of reactions, its potential for use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one has been studied for its potential use in a range of scientific applications. It has been studied for its ability to act as a catalyst in certain types of reactions, its potential for use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain types of reactions due to its ability to form stable complexes with transition metal ions. It is also believed that the compound is able to act as an antioxidant due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one are not yet fully understood. However, it has been studied for its potential use in drug delivery systems and its ability to act as an antioxidant.
Advantages and Limitations for Lab Experiments
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one is a relatively stable compound and is relatively easy to synthesize in the laboratory. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not soluble in water and must be dissolved in an aprotic solvent such as dichloromethane.
Future Directions
There are a number of potential future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one. These include further research into its potential use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds. In addition, further research into the biochemical and physiological effects of the compound may be beneficial. Finally, further research into the mechanism of action of the compound may be beneficial in order to better understand its potential applications.
Synthesis Methods
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-2,5-dimethoxyphenylprop-2-en-1-one with 3,4-dichlorophenylmagnesium bromide in the presence of a catalytic amount of a tertiary amine such as triethylamine. The reaction is carried out in an aprotic solvent such as dichloromethane and yields the desired compound in good yields. The second step involves the hydrolysis of the compound in the presence of an acid such as hydrochloric acid. This reaction yields the desired compound in high yields.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)12(9-13)4-7-16(20)11-3-6-14(18)15(19)10-11/h3-10H,1-2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHNKUFSZDVTQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
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